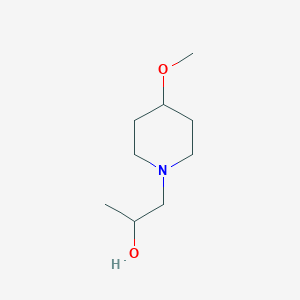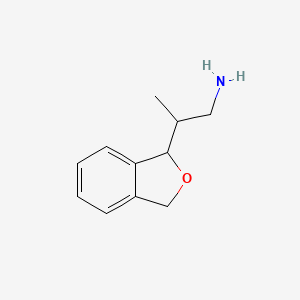![molecular formula C19H15ClN4OS2 B2458256 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1170136-67-0](/img/structure/B2458256.png)
2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the types and numbers of atoms in the molecule, the connectivity of those atoms, and the three-dimensional shape of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, while the thiazole ring might undergo electrophilic aromatic substitution . The exact reactions would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Studies
This compound, alongside similar bioactive benzothiazolinone acetamide analogs, has been studied for its vibrational spectra and electronic properties. It shows potential as a photosensitizer in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and favorable energy levels for electron injection, which are crucial for photovoltaic applications. Furthermore, its non-linear optical (NLO) activity suggests uses in optical and electronic devices, with significant second-order hyperpolarizability values indicating a promising future in materials science. Molecular docking studies have also explored its interactions with Cyclooxygenase 1 (COX1), hinting at potential biomedical applications (Mary et al., 2020).
Antitumor Activity Evaluation
Another crucial area of research involving derivatives of this compound focuses on antitumor activities. Specific benzothiazole derivatives bearing different heterocyclic rings have been synthesized and evaluated for their potential antitumor activity against a broad spectrum of human tumor cell lines. These studies have identified compounds with considerable anticancer activity, offering a pathway for the development of new chemotherapeutic agents (Yurttaş et al., 2015).
Molecular Structure Analysis
The detailed molecular structure analysis of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provides insights into their "V" shaped configuration and the interactions that stabilize their structure. Such studies are fundamental in the design of molecules with desired physical, chemical, or biological properties, demonstrating the versatility of these compounds in drug design and materials science (Boechat et al., 2011).
Synthesis and Bioactivity
The synthesis and bioactivity evaluation of various 2-chloro-N,N-diphenylacetamide derivatives on Cyclo-Oxygenase Enzyme, alongside in-vivo analgesic activity evaluation, reveal the potential of these compounds as new lead compounds in analgesic drug development. This highlights the importance of these derivatives in medicinal chemistry and pharmacology (Kumar et al., 2019).
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been evaluated for their anti-proliferative activity against breast cancer cell lines .
Mode of Action
The compound interacts with its targets in a way that it shows significant antibacterial activity . Among the synthesized compounds, this one is more active . It’s also known to activate the release of calcium ions in insect central neurons at a higher concentration .
Biochemical Pathways
It’s known that some compounds in this series have the potential for dna cleavage .
Pharmacokinetics
The ic50 value of the compound against the cell line mcf-7 is found to be 10 µg/ml , indicating its potential bioavailability.
Result of Action
The compound shows significant antibacterial activity . It also has promising antioxidant activity . Moreover, it has been evaluated for its anti-proliferative activity against breast cancer cell lines .
Action Environment
It’s known that the compound has good thermal and electrochemical stability .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide in animal models . Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Propiedades
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS2/c1-11-5-6-15-16(7-11)27-19(23-15)24-17(25)9-14-10-26-18(22-14)21-13-4-2-3-12(20)8-13/h2-8,10H,9H2,1H3,(H,21,22)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWXPMVPYBCOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2458178.png)


![Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]](/img/structure/B2458181.png)

![4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2458189.png)


![4-acetyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2458194.png)

![3-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2458196.png)